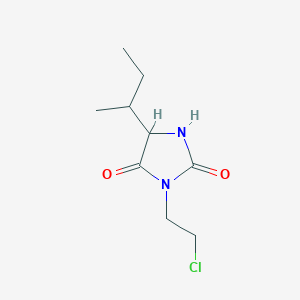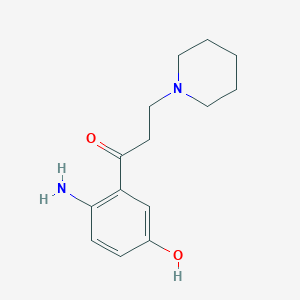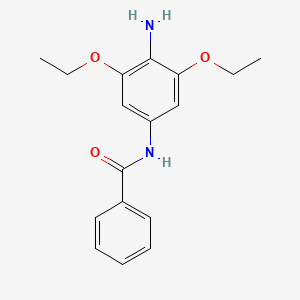
N-(4-Amino-3,5-diethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Amino-3,5-diethoxyphenyl)benzamide is an organic compound with the molecular formula C17H20N2O3. It is known for its applications in various fields such as diagnostic assays, manufacturing, hematology, and histology . The compound is characterized by its aromatic structure, which includes an anilide group where the carboxamide group is substituted with a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-3,5-diethoxyphenyl)benzamide typically involves the reaction of 4-amino-3,5-diethoxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis processes to enhance yield and efficiency. This method often includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Amino-3,5-diethoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(4-Amino-3,5-diethoxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the manufacturing of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-(4-Amino-3,5-diethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like DNA topoisomerase I and DNA gyrase, leading to the disruption of DNA replication and cell division. This mechanism is particularly relevant in its potential anti-cancer applications .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Amino-2,5-diethoxyphenyl)benzamide: Similar structure but different substitution pattern on the aromatic ring.
N-(4-Amino-3,5-dimethoxyphenyl)benzamide: Similar structure with methoxy groups instead of ethoxy groups.
Uniqueness
N-(4-Amino-3,5-diethoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxy groups enhances its solubility and reactivity compared to similar compounds with different substituents .
Propiedades
Número CAS |
90375-82-9 |
|---|---|
Fórmula molecular |
C17H20N2O3 |
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
N-(4-amino-3,5-diethoxyphenyl)benzamide |
InChI |
InChI=1S/C17H20N2O3/c1-3-21-14-10-13(11-15(16(14)18)22-4-2)19-17(20)12-8-6-5-7-9-12/h5-11H,3-4,18H2,1-2H3,(H,19,20) |
Clave InChI |
OCHVFEMEQRPLJV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1N)OCC)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


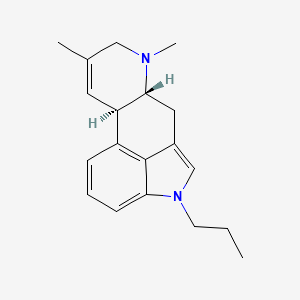
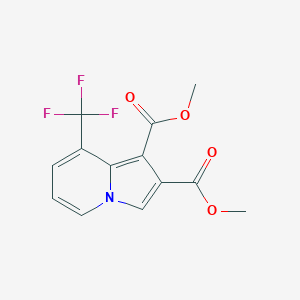
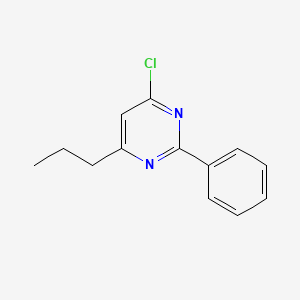
![[(2'-Methyl[1,1'-biphenyl]-2-yl)methylene]bis(trimethylsilane)](/img/structure/B14375450.png)
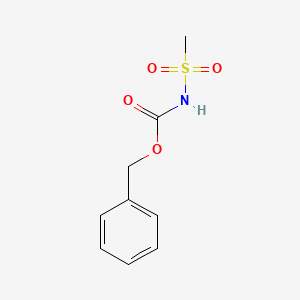
![5-[(2-Chloro-4,6-dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14375460.png)

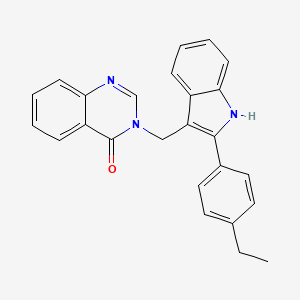
![N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide](/img/structure/B14375475.png)
![N-({[2-(3,5-Dimethoxyphenyl)propan-2-yl]oxy}carbonyl)-L-aspartic acid](/img/structure/B14375479.png)


